molecular formula C28H21FN2O5 B11134706 5-[4-(benzyloxy)phenyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134706
M. Wt: 484.5 g/mol
InChI Key: YZNPNXTVHPWMSD-LCUIJRPUSA-N
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Description

5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, fluorobenzoyl, hydroxy, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl compound under specific conditions to form the benzyloxyphenyl intermediate.

    Introduction of the Fluorobenzoyl Group: The benzyloxyphenyl intermediate is then reacted with a fluorobenzoyl chloride in the presence of a base to introduce the fluorobenzoyl group.

    Formation of the Oxazolyl Group: The next step involves the formation of the oxazolyl group through a cyclization reaction.

    Final Assembly: The final step involves the coupling of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the fluorobenzoyl group would yield a fluorobenzyl group.

Scientific Research Applications

5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H21FN2O5

Molecular Weight

484.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H21FN2O5/c1-17-15-23(30-36-17)31-25(19-9-13-22(14-10-19)35-16-18-5-3-2-4-6-18)24(27(33)28(31)34)26(32)20-7-11-21(29)12-8-20/h2-15,25,32H,16H2,1H3/b26-24-

InChI Key

YZNPNXTVHPWMSD-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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